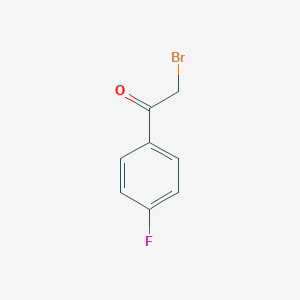

2-Bromo-4'-fluoroacetophenone

Description

Propriétés

IUPAC Name |

2-bromo-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFWCELATJMDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193307 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-29-2 | |

| Record name | 4-Fluorophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 403-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3PVV2GVQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Bromo-4'-fluoroacetophenone?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Bromo-4'-fluoroacetophenone, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors.

Chemical Identity and Structure

This compound, also known as ω-Bromo-4-fluoroacetophenone or 4-Fluorophenacyl bromide, is an organohalogen compound.[1][2][3] Its chemical structure consists of an acetophenone (B1666503) core where the methyl group is substituted with a bromine atom, and the phenyl ring is substituted with a fluorine atom at the para-position.

Molecular Structure:

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically a solid at room temperature, appearing as white to beige or light grey-green crystalline powder or flakes.[1][6][7][9]

| Property | Value | Source |

| Molecular Weight | 217.04 g/mol | [2][5][6][12] |

| Appearance | White to brownish-yellow to light grey powder or flakes | [1][6][10] |

| Melting Point | 46 - 50 °C | [2][3][6][7][9] |

| Boiling Point | 150 °C at 12 mmHg | [2][6][7] |

| Flash Point | >110 °C (>230 °F) | [6][7][10] |

| Solubility | Soluble in methanol (B129727) and chloroform. Sparingly soluble in water. | [1][6][10][13] |

| Density | ~1.57 g/cm³ (rough estimate) | [6][10] |

| Refractive Index | ~1.545 (estimate) | [6][10] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its three functional groups: the ketone, the bromine atom, and the fluorine atom.

| Property | Description | Source |

| Reactivity | Highly versatile building block in organic synthesis. The bromine atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. The fluorine atom, being highly electronegative, influences the electron distribution in the aromatic ring and the carbonyl group. | [14][15] |

| Stability | Stable under recommended storage conditions. Should be kept in a dry place in a tightly closed container. | [7] |

| Storage | Store in an inert atmosphere at 2-8°C. Keep refrigerated. | [6][7][10] |

| Hazards | Corrosive. Causes severe skin burns and eye damage. Lachrymatory. | [6][7][9][10] |

The presence of both bromine and fluorine atoms makes this compound a highly versatile intermediate.[14][15] The bromine atom serves as an effective leaving group, which is fundamental for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[14][15] The fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect.[15] This modulates the reactivity of the aromatic ring and the adjacent carbonyl carbon, often enhancing the selectivity of chemical reactions.[14][15]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-4′-fluoroacetophenone | Krackeler Scientific, Inc. [krackeler.com]

- 3. 4-Fluorophenacyl bromide, 97% 403-29-2 India [ottokemi.com]

- 4. A15319.14 [thermofisher.com]

- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 403-29-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound 403-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 403-29-2 [amp.chemicalbook.com]

- 11. 2-bromo-4-fluoro Acetophenone Manufacturer, Supplier from Aurangabad [cefacilinasbiotics.co.in]

- 12. spectrabase.com [spectrabase.com]

- 13. 2'-BROMO-4'-FLUOROACETOPHENONE CAS#: 1006-39-9 [m.chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

2-Bromo-4'-fluoroacetophenone CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, molecular structure, synthesis protocols, and significant applications, particularly in the development of pharmaceutical compounds. Emphasis is placed on its reactivity as an α-haloketone and its role as a versatile building block for various heterocyclic systems. This guide is intended to be a comprehensive resource for professionals in research and drug development.

Chemical Identity and Properties

This compound is an organohalogen compound characterized by an acetophenone (B1666503) core structure. The presence of a bromine atom at the alpha (α) position to the carbonyl group and a fluorine atom on the phenyl ring imparts significant reactivity, making it a valuable precursor in synthetic chemistry.[1][2]

Molecular Structure and Identifiers

The molecular structure and key identifiers of this compound are summarized below.

| Identifier | Value |

| CAS Number | 403-29-2[1][3][4] |

| Molecular Formula | C₈H₆BrFO[1][3][4] |

| Molecular Weight | 217.04 g/mol [3][4] |

| IUPAC Name | 2-bromo-1-(4-fluorophenyl)ethanone[5] |

| Synonyms | 4-Fluorophenacyl bromide, ω-Bromo-4-fluoroacetophenone[3][6] |

| InChI Key | ZJFWCELATJMDNO-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CBr)F[2][5] |

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. The compound typically appears as a white to off-white or beige crystalline solid.[1][4]

| Property | Value | Reference |

| Melting Point | 47-49 °C | [3][4] |

| Boiling Point | 150 °C at 12 mmHg | [3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Soluble in methanol (B129727) | [1][4] |

| Appearance | White to brownish-yellow to light grey powder or flakes | [2][4] |

Synthesis of this compound

The primary synthetic route to this compound is the α-bromination of its precursor, 4'-fluoroacetophenone (B120862). This reaction is typically acid-catalyzed, proceeding through an enol intermediate.[7][8]

General Synthesis Workflow

The synthesis involves the reaction of 4'-fluoroacetophenone with a brominating agent in a suitable solvent. The general workflow includes the reaction setup, workup, and purification of the final product.

Experimental Protocol: Synthesis from 4'-fluoroacetophenone

This protocol details a general laboratory procedure for the synthesis of this compound.[4]

Materials:

-

4'-fluoroacetophenone (2 mmol)

-

Oxone (1.352 g, 2.2 mmol)

-

Ammonium (B1175870) bromide (NH₄Br) (0.215 g, 2.2 mmol)

-

Methanol (10 ml)

-

Aqueous sodium thiosulfate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) in methanol (10 ml), add Oxone (2.2 mmol).

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 25 ml).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[4][6][9]

-

Confirm the structure of the product using ¹H NMR and mass spectrometry.[6]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the α-bromo ketone functional group. The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic substitution.[4][10] This reactivity makes it an essential building block for the synthesis of various heterocyclic compounds.[2]

Synthesis of Heterocyclic Compounds

This compound is a key starting material for synthesizing important heterocyclic scaffolds such as thiazoles and imidazoles, which are prevalent in many biologically active molecules.[11][12]

Application in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[2] It is particularly noted for its use in preparing competitive inhibitors of aromatase, an enzyme targeted in the treatment of hormone-dependent cancers.[13]

-

Thiazole Derivatives: It is used in the Hantzsch thiazole synthesis to produce 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, which have been investigated for their α-amylase inhibition activity, relevant to diabetes management.[12]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.[12]

Materials:

-

Aryl-substituted thiosemicarbazone (0.001 mol)

-

This compound (0.001 mol)

-

Absolute ethanol

Procedure:

-

Combine equimolar amounts of the respective thiosemicarbazone and this compound in absolute ethanol.

-

Heat the mixture under reflux for 4-5 hours.

-

Monitor the reaction's progress using TLC.

-

Once the reaction is complete (indicated by a single spot on the TLC plate), allow the mixture to cool to room temperature.

-

The cyclized product will precipitate out of the solution.

-

Collect the solid product by filtration and purify as necessary. The resulting structures are typically confirmed by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).[12]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Spectra are available and can be used to confirm the structure, showing characteristic peaks for the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and bromine.[14][15] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule.[15] |

| IR Spectroscopy | The IR spectrum shows characteristic absorption bands for the C=O (carbonyl) stretching and C-F and C-Br bonds.[15][16][17] |

| Mass Spectrometry | Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[14][15] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

| Hazard Information | Details |

| GHS Pictogram | GHS05 (Corrosion)[3] |

| Signal Word | Danger[3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[2][3][18] |

| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P310[3][18] |

| Additional Hazards | Lachrymatory[4] |

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).[3][6]

-

Handling: Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Keep in a dry, well-ventilated place. Keep container tightly closed. Store refrigerated (2-8°C) in an inert atmosphere.[4][6]

Conclusion

This compound is a highly versatile and reactive intermediate with significant utility in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it an invaluable precursor for a wide range of heterocyclic compounds, many of which are of interest in pharmaceutical research and development. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this important chemical compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [wap.guidechem.com]

- 3. jetir.org [jetir.org]

- 4. This compound | High-Purity RUO [benchchem.com]

- 5. innospk.com [innospk.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cas 403-29-2,this compound | lookchem [lookchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Bromo-4-fluoroacetophenone [webbook.nist.gov]

- 17. Bromo-4-fluoroacetophenone [webbook.nist.gov]

- 18. youtube.com [youtube.com]

Solubility profile of 2-Bromo-4'-fluoroacetophenone in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and presents a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound in various solvents. This allows research and drug development professionals to generate precise and reliable solubility data in-house.

Introduction to this compound

This compound is a halogenated aromatic ketone with the molecular formula C₈H₆BrFO.[1][2][3] It typically appears as a white to off-white or beige to light grey-green crystalline solid.[1][2] This compound serves as a versatile building block in medicinal chemistry and is utilized in the synthesis of various pharmaceutical agents.[1][2] Understanding its solubility is critical for reaction kinetics, purification, formulation, and overall process development.

Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of solvents in publicly accessible literature. The available information is qualitative and is summarized in the table below. This table serves as a foundational guide, and it is recommended that researchers determine quantitative solubility in their specific solvent systems using the protocol provided in the subsequent section.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble / Insoluble | [2][4] |

| Methanol | Soluble | [1][2][5][6][7] |

| Chloroform | Soluble | [6] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reproducible solubility data, the equilibrium or thermodynamic solubility should be determined. This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid solute.[8][9][10] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9][10][11]

Principle

An excess amount of the solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, methanol, ethanol, chloroform, acetone, DMSO, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV) and column

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[13] It is crucial to perform this step quickly to avoid temperature fluctuations that could alter the solubility.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Conclusion

References

- 1. This compound | 403-29-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 2'-BROMO-4'-FLUOROACETOPHENONE CAS#: 1006-39-9 [m.chemicalbook.com]

- 7. This compound | 403-29-2 [amp.chemicalbook.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-4'-fluoroacetophenone

This technical guide provides an in-depth overview of the melting and boiling points of 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a key intermediate in pharmaceutical development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Data

This compound is a solid at room temperature, appearing as a white to light yellow or brownish-yellow powder or crystal.[2][3] The quantitative data regarding its melting and boiling points are summarized in the table below.

| Parameter | Value | Conditions |

| Melting Point | 47-49 °C | (lit.)[3][4] |

| 49 °C | ||

| 46.0 to 50.0 °C | ||

| Boiling Point | 150 °C | at 12 mmHg (lit.)[3] |

| 153 °C | at 12 mmHg |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting and boiling points of this compound.

2.1. Synthesis and Purification

Prior to the determination of its physical properties, this compound is synthesized and purified. A common purification method involves silica (B1680970) gel column chromatography to ensure a high purity of the final product, which is often greater than 97%, as determined by Gas Chromatography (GC).[5]

2.2. Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus, such as a DigiMelt unit.[6]

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and compacted to the closed end.[6]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. An initial rapid heating can be used to determine an approximate melting range. For a precise measurement, a new sample is heated slowly, at a ramp rate of about 2 °C/min, starting from a temperature 5-10 °C below the approximate melting point.[6]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.[6]

2.3. Boiling Point Determination

The boiling point of this compound is determined under reduced pressure due to its high boiling point at atmospheric pressure. A simple distillation apparatus is typically employed.[6]

-

Apparatus Setup: The compound is placed in a round-bottom flask with boiling chips. A distillation apparatus is assembled with a condenser and a collection flask. The system is connected to a vacuum source to achieve the desired pressure (e.g., 12 mmHg).

-

Heating: The flask is heated gradually until the liquid begins to boil and the vapor condenses, with the distillate being collected.

-

Temperature Reading: The boiling point is the temperature at which the vapor temperature is stable during the distillation process at the specified pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow from the synthesis of this compound to the determination of its physical properties.

Caption: Logical workflow for the determination of physical properties.

References

Spectroscopic Analysis of 2-Bromo-4'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-4'-fluoroacetophenone, a valuable building block in medicinal chemistry and material science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.43 | s | 2H | -CH₂Br |

| 7.18 | t, J=8.5 Hz | 2H | Ar-H (ortho to F) |

| 8.03 | dd, J=8.5, 5.5 Hz | 2H | Ar-H (meta to F) |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 30.8 | -CH₂Br |

| 116.2 (d, J=22 Hz) | Ar-C (ortho to F) |

| 131.5 (d, J=9 Hz) | Ar-C (meta to F) |

| 132.9 | Ar-C (ipso to C=O) |

| 166.0 (d, J=256 Hz) | Ar-C (ipso to F) |

| 190.2 | C=O |

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 1685 | Strong | C=O Stretch (Aryl Ketone) |

| 1595 | Strong | C=C Aromatic Ring Stretch |

| 1230 | Strong | C-F Stretch |

| 1160 | Strong | C-C Stretch |

| 840 | Strong | C-H Bending (para-disubstituted) |

| 690 | Medium | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 216/218 | 40/40 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 123 | 100 | [FC₆H₄CO]⁺ (Base peak) |

| 95 | 55 | [C₆H₄F]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube.[1][2][3] A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[2][4] The solution must be homogeneous and free of any solid particles to ensure high-quality spectra.[3]

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

-

Data Acquisition: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to maximize its homogeneity, which sharpens the spectral lines.[1] A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5][6] Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

-

Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument records the frequencies at which the sample absorbs the radiation, corresponding to the vibrational frequencies of the chemical bonds.

-

Data Processing: The resulting interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.[5][8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][10] The sample is vaporized in a high vacuum environment.[9]

-

Ionization: The vaporized molecules are bombarded with a high-energy beam of electrons (Electron Ionization - EI).[10][11] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment into smaller, charged species.[9][11]

-

Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[9][11] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[9]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[11] The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. amherst.edu [amherst.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Experimental Design [web.mit.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

The Contrasting Reactivities of Bromine and Fluorine Substituents: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of halogen substituents can profoundly influence the pharmacological profile of a drug candidate. Among the halogens, fluorine and bromine are frequently employed to modulate a molecule's reactivity, metabolic stability, and binding affinity. While both are halogens, their distinct electronic and steric properties impart vastly different chemical behaviors. This in-depth technical guide provides a comprehensive analysis of the core principles governing the reactivity of bromine and fluorine substituents, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Core Physicochemical Properties and Their Influence on Reactivity

The fundamental differences in the reactivity of fluorine and bromine stem from their intrinsic atomic properties, most notably electronegativity, atomic radius, and bond dissociation energies. Fluorine is the most electronegative element, leading to the formation of a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[1][2][3][4][5] Conversely, bromine is less electronegative and larger, resulting in a less polar and significantly weaker carbon-bromine (C-Br) bond.[6] These foundational differences are summarized in the table below.

| Property | Fluorine (F) | Bromine (Br) | Reference(s) |

| Pauling Electronegativity | 3.98 | 2.96 | [7] |

| Atomic Radius (Å) | 0.57 | 1.14 | [8] |

| Van der Waals Radius (Å) | 1.47 | 1.85 | [9] |

| C-X Bond Length (in CH₃-X) (Å) | 1.35 | 1.93 | [5][10] |

| C-X Bond Dissociation Energy (kcal/mol in CH₃-X) | 115 | 72.1 | [5] |

The immense strength of the C-F bond renders it highly resistant to cleavage, making fluorinated compounds metabolically stable.[9][11] This property is often exploited in drug design to block metabolic oxidation at specific sites.[11] In stark contrast, the weaker C-Br bond makes bromide a good leaving group, and thus, bromo-substituted compounds are generally more reactive in nucleophilic substitution and elimination reactions.[6]

Electronic Effects on Aromatic Systems

When attached to an aromatic ring, both fluorine and bromine exert a combination of inductive and resonance (mesomeric) effects. Due to their high electronegativity, both halogens are inductively electron-withdrawing (-I effect). However, they also possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a resonance electron-donating effect (+M effect).

For fluorine, the -I effect strongly outweighs the +M effect. In the case of bromine, the -I effect is still dominant, but the +M effect is slightly more pronounced than that of fluorine due to better orbital overlap between the larger bromine p-orbitals and the aromatic π-system. These electronic influences are critical in directing the regioselectivity of electrophilic aromatic substitution reactions.

Comparative Reactivity in Key Organic Transformations

The divergent properties of C-F and C-Br bonds lead to distinct reactivities in common synthetic transformations.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the C-Br bond is significantly more reactive than the C-F bond.[6] This is because bromide is a much better leaving group than fluoride. The stability of the leaving group is a key factor in determining the rate of these reactions.

| Reaction Type | Reactivity of C-Br | Reactivity of C-F | Rationale |

| SN1 & SN2 | High | Very Low / Inert | Bromide is an excellent leaving group; Fluoride is a very poor leaving group. The C-F bond is too strong to be readily broken. |

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, both fluorine and bromine are deactivating yet ortho, para-directing. The strong electron-withdrawing inductive effect of both halogens deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, the resonance donation of their lone pairs directs incoming electrophiles to the ortho and para positions. Bromination of aromatic compounds is a common and synthetically useful reaction.[12]

Radical Reactions

Free-radical halogenation of alkanes shows a marked difference in selectivity between bromine and fluorine. Fluorination is an extremely exothermic and often explosive reaction that exhibits low selectivity.[13] In contrast, bromination is less exothermic and significantly more selective, preferentially substituting at the most substituted carbon atom.[14][15]

Experimental Protocols for Reactivity Assessment

To quantitatively assess the reactivity of bromo- and fluoro-substituted compounds, a variety of experimental techniques can be employed.

Protocol 1: Comparative Nucleophilic Substitution Rate Measurement

Objective: To determine the relative rates of nucleophilic substitution for a bromoalkane versus a fluoroalkane.

Materials:

-

Sodium iodide in acetone (B3395972) (Finkelstein reaction conditions)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Thermostatted reaction vessel

Procedure:

-

Prepare equimolar solutions of 1-bromobutane and 1-fluorobutane in acetone.

-

Prepare a solution of sodium iodide in acetone.

-

Initiate the reactions by adding the sodium iodide solution to each of the alkyl halide solutions in separate thermostatted reaction vessels maintained at a constant temperature (e.g., 50 °C).

-

At regular time intervals, withdraw aliquots from each reaction mixture.

-

Quench the reaction in the aliquots by adding an excess of cold water.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Analyze the extracts by GC-MS to determine the concentration of the starting material and the product (1-iodobutane).

-

Plot the concentration of the starting material versus time for each reaction to determine the rate constant.

Protocol 2: Hammett Analysis for Electrophilic Aromatic Substitution

Objective: To quantify the electronic effect of a bromine versus a fluorine substituent on the rate of an electrophilic aromatic substitution reaction.

Materials:

-

Fluorobenzene

-

Benzene (as a reference)

-

Nitrating mixture (concentrated nitric acid and sulfuric acid)

-

High-performance liquid chromatograph (HPLC)

Procedure:

-

Conduct the nitration of benzene, fluorobenzene, and bromobenzene in separate, parallel reactions under identical conditions (e.g., temperature, concentration).

-

After a set reaction time, quench each reaction by pouring it onto ice.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate).

-

Extract the organic products.

-

Analyze the product mixture by HPLC to determine the relative amounts of ortho, meta, and para-nitrated products, as well as any remaining starting material.

-

The relative reaction rates can be determined by competitive experiments or by monitoring the disappearance of the starting material over time.

-

The data can be used to construct a Hammett plot to determine the sigma (σ) constants for the fluoro and bromo substituents, providing a quantitative measure of their electronic effects.

Conclusion

The choice between incorporating a bromine or a fluorine substituent into a potential drug molecule is a strategic decision with significant consequences for the compound's chemical reactivity and, ultimately, its pharmacological properties. Fluorine's ability to form a strong, stable C-F bond makes it an invaluable tool for enhancing metabolic stability and modulating electronic properties. In contrast, bromine's utility as a versatile synthetic handle and a good leaving group allows for a wider range of subsequent chemical modifications. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to make more informed decisions in the design and development of next-generation therapeutics.

References

- 1. Halogen - Reactivity, Fluorine, Chlorine | Britannica [britannica.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. Halogen | Elements, Examples, Properties, Uses, & Facts | Britannica [britannica.com]

- 4. youtube.com [youtube.com]

- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]

- 8. brainly.com [brainly.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for handling 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a versatile intermediate in organic synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its primary hazards to implement appropriate safety measures. The compound is categorized as causing severe skin burns and eye damage.[1][2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[1][3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[1] |

| May be corrosive to metals | - | H290: May be corrosive to metals[2] |

| May cause respiratory irritation | - | H335: May cause respiratory irritation[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C8H6BrFO[5][6] |

| Molecular Weight | 217.04 g/mol [3][6] |

| Appearance | Beige to light grey-green crystalline powder or flakes[7][8] |

| Melting Point | 46 - 50°C / 114.8 - 122°F[1][5][6][8] |

| Boiling Point | 150°C / 302°F @ 12 mmHg[1][8] |

| Flash Point | > 110°C / > 230°F[1][5] |

| Solubility | Soluble in methanol[7][8] and chloroform.[9] Sparingly soluble in water.[7] |

| Storage Temperature | 2-8°C (Refrigerated)[1][7] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][10][13] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][10] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) is recommended.[10] |

Handling Procedures

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

-

Wash hands thoroughly after handling and before breaks.[1][13]

-

Minimize dust generation and accumulation.[1]

-

Do not eat, drink, or smoke when using this product.[10]

Storage Procedures

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][11]

-

Store in a corrosives area and keep refrigerated.[1]

-

Incompatible materials include strong oxidizing agents and strong bases.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][6][10] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Immediate medical attention is required.[1][10] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required.[1][6][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][6][10] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or chemical foam.[1][11]

-

Unsuitable Extinguishing Media: No information available.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[1][10]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][10]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.[1][10]

-

Environmental Precautions: Should not be released into the environment. Do not let the product enter drains.[1][14]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[10]

Visualized Workflows and Logical Relationships

To further clarify procedural logic, the following diagrams illustrate key safety workflows.

Caption: Workflow for Safely Handling this compound.

Caption: First Aid Response Protocol for Exposure Incidents.

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[1][10] It is imperative to handle this chemical with the assumption that it is toxic.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal of this material and its container must be done in accordance with all applicable local, regional, and national regulations.[1]

This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]

- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 403-29-2 [chemicalbook.com]

- 9. 2'-BROMO-4'-FLUOROACETOPHENONE CAS#: 1006-39-9 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis and Significance of 2-Bromo-4'-fluoroacetophenone: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4'-fluoroacetophenone, a halogenated aromatic ketone, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing fluorine atom, makes it a versatile building block for a myriad of complex organic molecules. This technical guide provides a comprehensive overview of the discovery, historical and contemporary synthesis, and critical applications of this compound, with a particular focus on its role in the development of pharmaceuticals.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or light grey-green crystalline powder.[1][2] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 403-29-2 | [2] |

| Molecular Formula | C₈H₆BrFO | [3] |

| Molecular Weight | 217.04 g/mol | [3] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 150 °C at 12 mmHg | [1] |

| Appearance | White to brownish-yellow to light grey crystalline powder or flakes | [1][2] |

| Solubility | Soluble in methanol | [1] |

Historical Synthesis: Tracing the Origins

While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence is likely rooted in the broader exploration of halogenated acetophenones as versatile synthetic intermediates in the late 20th century.[2] The synthesis of its parent compound, phenacyl bromide, was first reported in 1871, laying the groundwork for the development of substituted analogues.[4] Early methods for the synthesis of phenacyl bromides involved the direct bromination of the corresponding acetophenone (B1666503).[4]

The first preparations of this compound were likely achieved through electrophilic substitution reactions, specifically the bromination of 4'-fluoroacetophenone (B120862).[2] These early methods often utilized elemental bromine in the presence of a catalyst.

Modern Synthetic Protocols

The synthesis of this compound has been refined over the years to improve yield, purity, and safety. The most common and industrially viable methods involve the α-bromination of 4'-fluoroacetophenone.

Method 1: Direct Bromination with Bromine

This classical approach involves the direct reaction of 4'-fluoroacetophenone with elemental bromine. The reaction is typically carried out in a suitable solvent, such as acetic acid or methanol, and often employs a catalyst to facilitate the reaction.

Experimental Protocol:

A general procedure for the bromination of an acetophenone derivative is as follows:

-

Dissolve the 4'-fluoroacetophenone in a suitable solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture with constant stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.

-

The crude product is then filtered, washed with water to remove any residual acid and salts, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Bromination using N-Bromosuccinimide (NBS)

Due to the hazardous nature of elemental bromine, alternative brominating agents are often preferred. N-Bromosuccinimide (NBS) is a common and safer alternative for α-bromination of ketones. The reaction is typically initiated by a radical initiator or photochemically.

Experimental Protocol:

-

To a solution of 4'-fluoroacetophenone in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of a radical initiator like p-toluenesulfonic acid (p-TSA).

-

Heat the reaction mixture at a suitable temperature (e.g., 80°C) and monitor the reaction progress by TLC.

-

Once the starting material is consumed, the reaction mixture is cooled and poured into ice-cold water.

-

The product is then extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by washing with a non-polar solvent like hexane.

Method 3: Bromination using Ammonium (B1175870) Bromide and Oxone

A greener and more efficient method utilizes a combination of ammonium bromide and Oxone (potassium peroxymonosulfate) as the brominating system.

Experimental Protocol:

-

To a well-stirred solution of 4'-fluoroacetophenone in methanol, add ammonium bromide and Oxone.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under vacuum to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Quantitative Data Summary

| Method | Brominating Agent | Solvent | Catalyst/Initiator | Yield | Purity | Reference |

| 1 | Bromine | Acetic Acid | - | Good | Variable | General Method |

| 2 | N-Bromosuccinimide (NBS) | Acetonitrile | p-TSA | ~69% | >95% | [5] |

| 3 | NH₄Br / Oxone | Methanol | - | High | High | General Method |

Note: Yields and purity can vary depending on the specific reaction conditions and purification methods.

Reaction Mechanism: α-Bromination of Ketones

The α-bromination of ketones like 4'-fluoroacetophenone proceeds through an enol or enolate intermediate. The reaction is typically acid-catalyzed.

Caption: Acid-catalyzed α-bromination of 4'-fluoroacetophenone.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its utility stems from the ability to introduce the 4-fluorophenyl group and a reactive handle (the bromoacetyl group) for further chemical transformations.

Aromatase Inhibitors

A significant application of this compound is in the synthesis of aromatase inhibitors, which are a class of drugs used in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women.[1][7] These drugs work by blocking the enzyme aromatase, which is responsible for converting androgens to estrogens.

References

- 1. Cas 403-29-2,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to 2-Bromo-4'-fluoroacetophenone: Sourcing, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Bromo-4'-fluoroacetophenone, a key building block in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, provides established experimental protocols for its synthesis and use, and explores its applications in the development of therapeutic agents.

Introduction

This compound (CAS No. 403-29-2 and 1006-39-9 for its isomer) is an aromatic ketone characterized by the presence of both bromine and fluorine atoms. This unique structure makes it a versatile reagent in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent carbonyl group. These properties make it a valuable intermediate in the synthesis of a variety of bioactive molecules, including analgesics, anti-inflammatory drugs, and potential anticancer agents. This guide will serve as a comprehensive resource for researchers utilizing this compound in their work.

Commercial Suppliers and Availability

This compound is readily available from a number of commercial chemical suppliers. Purity levels are typically high, often exceeding 97%, making it suitable for most research and development applications. The compound is available in various quantities, from grams for laboratory-scale synthesis to kilograms for larger-scale production. It is important to note that two CAS numbers, 403-29-2 and 1006-39-9, are often used for what appear to be isomeric forms of this compound. Researchers should verify the specific isomer required for their application.

| Supplier | Product Number(s) | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 389390 | 97% | 5g, 25g | 403-29-2[1] |

| Thermo Scientific Chemicals (Alfa Aesar) | A15319 | 97% | 1g, 5g, 25g | 403-29-2[2] |

| L19320 | 98% | 1g, 5g | 1006-39-9[3][4] | |

| Tokyo Chemical Industry (TCI) | B2382 | >97.0% (GC) | 5g, 25g | 403-29-2 |

| Cefa Cilinas Biotics Pvt Ltd | N/A | >99% | 25kg, 50kg | 403-29-2 |

| CP Lab Safety | ALA-C106036-100g | min 98% | 100g | 1006-39-9 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of heterocyclic compounds are presented below.

Synthesis of this compound from 4-Fluoroacetophenone

This protocol describes a regioselective bromination of 4-fluoroacetophenone.

Materials:

-

4-Fluoroacetophenone

-

Oxone

-

Ammonium (B1175870) bromide (NH4Br)

-

Ethyl acetate (B1210297)

-

Aqueous sodium thiosulfate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a well-stirred solution of 4-fluoroacetophenone (2 mmol) and ammonium bromide (0.215 g, 2.2 mmol) in methanol (10 ml), add Oxone (1.352 g, 2.2 mmol).[3]

-

Stir the reaction mixture at room temperature or reflux.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction with aqueous sodium thiosulfate.[3]

-

Extract the product with ethyl acetate (3 x 25 ml).[3]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[3]

-

Filter the solution and concentrate in vacuo to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[3]

Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol demonstrates the use of this compound in the Hantzsch thiazole (B1198619) synthesis.

Materials:

-

Substituted thiosemicarbazones

-

This compound

-

Ethanol

Procedure:

-

Prepare an equimolar mixture of the respective thiosemicarbazone and this compound in ethanol.[5]

-

Reflux the mixture for 4-5 hours.[5]

-

Monitor the reaction for the formation of the cyclized product.

-

Upon completion, cool the reaction mixture to allow for precipitation of the product.

-

Isolate the solid product by filtration and wash with cold ethanol.

-

The resulting 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole can be further purified by recrystallization.[5]

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly thiazole derivatives. These derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

-

Antidiabetic Agents: Thiazole derivatives synthesized from this compound have been investigated for their potential as α-amylase inhibitors, which could be relevant for the management of diabetes.[5]

-

Antibacterial and Antifungal Candidates: The thiazole nucleus is a common feature in many antimicrobial agents. Research has focused on synthesizing novel thiazole derivatives from this compound to target multidrug-resistant pathogens.

-

Anticancer Research: This compound serves as a building block in the development of potential anticancer agents, including competitive inhibitors of aromatase.[6]

Workflow and Synthesis Diagrams

The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.

Caption: Synthesis of this compound.

Caption: Thiazole Synthesis and Screening Workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 403-29-2 [chemicalbook.com]

Key synonyms for 2-Bromo-4'-fluoroacetophenone (e.g., 4-Fluorophenacyl bromide).

For researchers, scientists, and professionals in drug development, 2-Bromo-4'-fluoroacetophenone is a key building block in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth overview of its core properties, synthesis, and applications, with a focus on delivering practical, data-driven insights.

Core Synonyms and Identification

This compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its key synonyms is provided below for easy identification.

| Synonym | Source |

| 4-Fluorophenacyl bromide | [1] |

| 2-Bromo-1-(4-fluorophenyl)ethanone | [1] |

| p-Fluorophenacyl bromide | [1] |

| ω-Bromo-4-fluoroacetophenone | [1] |

| Acetophenone, 2-bromo-4'-fluoro- | [1] |

| 2-Bromo-p-fluoroacetophenone | [1] |

| 4'-Fluoro-α-bromoacetophenone | [1] |

| α-Bromo-p-fluoroacetophenone | [1] |

| 1-(4-Fluorophenyl)-2-bromoethanone | [1] |

| Bromomethyl 4-fluorophenyl ketone | |

| α-Bromo-4-fluoroacetophenone | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | |

| CAS Number | 403-29-2 | [1] |

| Appearance | Beige to light grey-green crystalline powder or flakes | [1] |

| Melting Point | 47-49 °C | [2] |

| Boiling Point | 150 °C at 12 mmHg | [2] |

| Solubility | Soluble in methanol (B129727) | [2] |

| Flash Point | >110 °C (>230 °F) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the bromination of 4-fluoroacetophenone.

Materials:

-

4-Fluoroacetophenone

-

Ammonium (B1175870) bromide (NH₄Br)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Methanol

-

Ethyl acetate (B1210297)

-

Aqueous sodium thiosulfate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (200-300 mesh)

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) in methanol (10 ml).

-

To this well-stirred solution, add Oxone (2.2 mmol) portion-wise.

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 25 ml).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under vacuum to obtain the crude product.[3]

Purification

The crude this compound can be purified by column chromatography.

Procedure:

-

Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.[3]

Analytical Characterization

The structure and purity of the synthesized compound are typically confirmed using various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the hydrogen atoms in the molecule, confirming the structure.

-

IR (Infrared) Spectroscopy: Used to identify the functional groups present, such as the carbonyl (C=O) group.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[3]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions, and the fluorine atom, which can enhance the pharmacological properties of the final compound.[4]

One notable application is in the synthesis of aromatase inhibitors , which are used in the treatment of hormone-dependent breast cancer.[2] It also serves as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen .[5]

Visualized Workflow: Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate where this compound plays a crucial role.

Caption: Synthetic workflow from 4-Fluoroacetophenone to an API.

References

Methodological & Application

Synthesis of 2-Bromo-4'-fluoroacetophenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-4'-fluoroacetophenone from 4-fluoroacetophenone, a key intermediate in the development of various pharmaceutical compounds. Detailed experimental protocols for a high-yield synthesis using Oxone and ammonium (B1175870) bromide are presented, alongside a comparative analysis of other common brominating agents. Safety precautions and visual workflows are included to ensure procedural clarity and safe laboratory practices.

Introduction

This compound is a critical building block in medicinal chemistry, primarily utilized in the synthesis of competitive inhibitors of aromatase.[1] The introduction of a bromine atom at the alpha-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] This application note details a highly efficient and regioselective method for its preparation from 4-fluoroacetophenone.

Comparative Analysis of Bromination Methods

Several reagents can be employed for the α-bromination of acetophenone (B1666503) derivatives. The choice of brominating agent can significantly impact reaction yield, time, and safety considerations. While data for the direct comparison on 4-fluoroacetophenone is limited, studies on structurally similar substrates, such as 4-chloroacetophenone, provide valuable insights into the relative efficacy of different methods.[3]

| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxone / NH₄Br | 4-Fluoroacetophenone | Methanol (B129727) | Reflux | 1.3 | 97 | [4] |

| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [3] |

| Copper(II) Bromide | 4-Chloroacetophenone | Not Specified | Not Specified | 3 | ~60 | [3] |

| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Not Specified | Not Specified | 3 | Low | [3] |

Note: The data for Pyridine Hydrobromide Perbromide, Copper(II) Bromide, and NBS were obtained using 4-chloroacetophenone as the substrate and serve as a relative comparison.

Experimental Protocol: Synthesis using Oxone and Ammonium Bromide

This protocol is based on a reported procedure with a high yield of 97%.[4]

Materials and Equipment

-

Reagents: 4-Fluoroacetophenone, Oxone (Potassium peroxymonosulfate), Ammonium Bromide (NH₄Br), Methanol, Ethyl Acetate (B1210297), Sodium Thiosulfate (B1220275) (aqueous solution), Sodium Sulfate (anhydrous), Water.

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel), Thin Layer Chromatography (TLC) apparatus.

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol, 0.215 g) in methanol (10 ml).[4]

-

Addition of Oxidant: To the well-stirred solution, add Oxone (2.2 mmol, 1.352 g) in portions.[4]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.3 hours.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding an aqueous solution of sodium thiosulfate.[4]

-

Extraction: Extract the product into ethyl acetate (3 x 25 ml).[4]

-

Washing and Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.[4]

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography (200-300 mesh) to yield pure this compound.[4]

-

Characterization: Confirm the structure of the product using ¹H NMR and mass spectrometry.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Handling Brominating Agents: Brominating agents can be corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.

-

Quenching: The quenching of the reaction with sodium thiosulfate should be performed carefully as it can be exothermic.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Workflow

Synthesis and Purification Workflow

Caption: A flowchart of the synthesis and purification process.

Logical Relationship of Reagents

References

- 1. Cas 403-29-2,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-fluoroacetophenone is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its utility stems from the presence of three reactive sites: the aromatic ring, the ketone carbonyl group, and the activated α-carbon. The selective introduction of a bromine atom at the α-position to the carbonyl group yields a valuable synthon for further molecular elaboration. This document provides a detailed reaction mechanism, experimental protocols, and quantitative data for the α-bromination of 4-fluoroacetophenone.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The α-bromination of 4-fluoroacetophenone in the presence of an acid catalyst proceeds through a well-established multi-step mechanism involving the formation of an enol intermediate.[3][4][5] The reaction is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent like acetic acid or methanol (B129727).[4][6]

The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-fluoroacetophenone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

-